molecular formula C21H31N3OS B10835663 3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one

3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one

Cat. No.: B10835663
M. Wt: 373.6 g/mol
InChI Key: ZACKDLLCPUTVQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID30185082-Compound-54 involves a multi-step processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of PMID30185082-Compound-54 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

PMID30185082-Compound-54 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PMID30185082-Compound-54 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

PMID30185082-Compound-54 has a wide range of scientific research applications, including:

Mechanism of Action

PMID30185082-Compound-54 exerts its effects by binding to the sigma-2 receptor, a protein involved in regulating cell survival, morphology, and differentiation. The binding of this compound to the sigma-2 receptor modulates various cellular pathways, including calcium signaling and cholesterol homeostasis. This interaction can alter the activity of certain cytochrome P450 proteins, influencing drug metabolism and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • PMID30185082-Compound-55
  • PMID30185082-Compound-56
  • PMID30185082-Compound-57

Uniqueness

PMID30185082-Compound-54 is unique due to its high affinity for the sigma-2 receptor and its ability to modulate multiple cellular pathways. Compared to similar compounds, it has shown greater efficacy in preclinical studies and holds promise for therapeutic applications .

Properties

Molecular Formula

C21H31N3OS

Molecular Weight

373.6 g/mol

IUPAC Name

3-[4-(4-cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C21H31N3OS/c25-21-24(19-10-4-5-11-20(19)26-21)13-7-6-12-22-14-16-23(17-15-22)18-8-2-1-3-9-18/h4-5,10-11,18H,1-3,6-9,12-17H2

InChI Key

ZACKDLLCPUTVQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CCCCN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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